Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H28N2O4/c1-5-28-21(26)20-19(17-8-6-7-9-18(17)24-20)14-12-15-10-11-16(13-14)25(15)22(27)29-23(2,3)4/h6-9,12,15-16,24H,5,10-11,13H2,1-4H3 |
InChI Key |
SVEPBKCRLCGCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC4CCC(C3)N4C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This can be achieved through enantioselective construction or desymmetrization processes starting from achiral tropinone derivatives . The indole moiety is then introduced through a series of coupling reactions, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: Both the indole and bicyclic moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction of the bicyclic structure can yield different tropane derivatives.
Scientific Research Applications
Neuropharmacological Potential
Research indicates that compounds with similar structures may interact with serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety. Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate is hypothesized to exhibit similar interactions due to its unique bicyclic structure.
Case Studies and Research Findings
-
Serotonin Receptor Interaction : Studies on analogs have shown significant binding affinities to serotonin receptors, indicating that this compound may also possess similar pharmacological effects.
Compound Name Notable Activities 8-Methyl-8-Azabicyclo[3.2.1]octane Potential antidepressant properties Ethyl 3-Oxo-8-Azabicyclo[3.2.1]octane Neuropharmacological effects N-Carbethoxy-4-Tropinone Analgesic properties - Lead Compound for Further Modifications : The unique structural features of this compound may allow it to serve as a lead compound for further modifications aimed at enhancing biological activity or selectivity.
Medicinal Chemistry
The compound's ability to interact with biological targets suggests potential applications in drug development for neuropsychiatric disorders. Its structural characteristics may be optimized to improve efficacy and reduce side effects.
Pharmaceutical Development
Given its promising biological activities, this compound could be explored as a candidate for new therapeutic agents targeting serotonin receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structural analogs differ in substituents on the bicyclo ring, indole substitution patterns, and protective groups. Key examples include:
Key Insights :
- Boc vs.
- Indole Position : Indole-2-carboxylates (target) may exhibit distinct electronic interactions vs. indole-3-carboxylates (e.g., ), affecting binding to biological targets .
- Bicyclo Ring Saturation : The target’s unsaturated oct-2-en ring confers conformational rigidity, unlike saturated analogs (e.g., ), which may influence receptor binding .
Physicochemical Properties
Key Insights :
Biological Activity
Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate is a complex organic compound featuring an indole moiety and a bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology, where it may interact with serotonin receptors and other biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Structural Characteristics
The compound is characterized by:
- Indole Moiety : A bicyclic structure that contributes to its pharmacological properties.
- Boc Group : The tert-butoxycarbonyl (Boc) protecting group is commonly used in organic synthesis to protect amines during reactions.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of the Bicyclic Core : This can be achieved through various methodologies, including stereocontrolled reactions.
- Carboxylation and Esterification : The final steps usually involve introducing the carboxylic acid and ethyl ester functionalities.
The detailed synthetic pathways are crucial for obtaining the desired compound with high purity and yield.
Neuropharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit significant interactions with serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety. The unique bicyclic structure may influence its binding affinities and mechanisms of action within biological systems.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 8-Methyl-8-Azabicyclo[3.2.1]octane | Methyl substitution on the bicyclic core | Potential antidepressant properties |
| Ethyl 3-Oxo-8-Azabicyclo[3.2.1]octane | Ketone functional group | Neuropharmacological effects |
| N-Carbethoxy-4-Tropinone | Similar bicyclic structure | Analgesic properties |
This table highlights the diversity within this class of chemicals while underscoring the unique aspects of this compound, particularly its protective group and indole incorporation, which may influence its biological activity and applications in medicinal chemistry.
The mechanism of action for this compound likely involves:
Study on Antidepressant Properties
A study investigating the antidepressant potential of structurally related compounds found that those interacting with serotonin receptors exhibited significant mood-enhancing effects in animal models. These findings suggest that this compound may warrant further investigation for similar therapeutic applications.
Anticholinesterase Activity Research
Another research effort focused on evaluating the anticholinesterase activity of related bicyclic compounds indicated promising results for cognitive enhancement in models of Alzheimer’s disease. This suggests that this compound could also exhibit similar protective effects against cognitive decline due to its structural similarities to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
